molecular formula C12H17BO5 B1422141 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate CAS No. 1111096-29-7

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

Cat. No.: B1422141
CAS No.: 1111096-29-7
M. Wt: 252.07 g/mol
InChI Key: RAMMMHGDFUIABW-UHFFFAOYSA-N
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Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Systematic Identification

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is systematically named according to IUPAC guidelines. The parent structure is a furan ring (a five-membered oxygen-containing heterocycle) substituted at position 3 with a methyl carboxylate group (-COOCH₃) and at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The dioxaborolane group consists of a boron atom coordinated to two oxygen atoms in a cyclic ester framework, with four methyl groups attached to the adjacent carbons.

Molecular Formula : C₁₂H₁₇BO₅
Molecular Weight : 252.07 g/mol .

Key Structural Features:
  • Furan core : Provides aromaticity and electron-rich character.
  • Methyl carboxylate : Enhances solubility in polar solvents and influences electronic distribution.
  • Pinacol boronate ester : Stabilizes the boron atom through steric protection and electronic effects .

Molecular Geometry and Electronic Configuration

The compound adopts a planar geometry at the boron center due to its sp² hybridization. The dioxaborolane ring enforces a rigid trigonal planar configuration around boron, with bond angles of ~120° between the oxygen and adjacent carbons. The furan ring’s conjugation creates a delocalized π-system, while the methyl carboxylate group introduces electron-withdrawing effects, polarizing the molecule.

Bond Lengths (Theoretical) :

  • B–O bonds: ~1.36–1.38 Å
  • C–O (ester): ~1.34 Å
  • Furan C–C bonds: ~1.36–1.42 Å .
Electronic Properties:
  • The boron atom’s empty p orbital allows Lewis acid behavior.
  • The ester group reduces electron density on the furan ring, modulating reactivity in cross-coupling reactions .

Boron-Centered Coordination Chemistry

The boron atom in the dioxaborolane group exhibits unique coordination properties:

  • Lewis Acidity : Boron can accept electron pairs from nucleophiles (e.g., hydroxides, amines), forming tetrahedral adducts.
  • Hydrolytic Stability : The pinacol ester’s steric bulk protects boron from hydrolysis, unlike unprotected boronic acids .

Reactivity in Cross-Coupling :
In Suzuki-Miyaura reactions, the compound transfers its boron-bound furyl group to palladium catalysts, enabling C–C bond formation. The methyl carboxylate stabilizes transition states by withdrawing electron density .

Comparative Analysis with Related Furan Boronic Esters

Property Methyl 5-(Pinacol Boronate)Furan-3-Carboxylate Methyl 5-Boronothiophene-3-Carboxylate Methyl 5-Boronopyridine-3-Carboxylate
Heteroatom Oxygen (furan) Sulfur (thiophene) Nitrogen (pyridine)
Aromaticity High (6 π-electrons) Moderate (6 π-electrons) Low (6 π-electrons, but polarizable)
Electron Density Electron-rich (oxygen lone pairs) Less electron-rich (sulfur’s lower electronegativity) Electron-deficient (nitrogen’s electronegativity)
Reactivity in Coupling Faster oxidative addition Slower due to sulfur’s coordinating ability Moderate, with potential side reactions

The furan derivative’s electron-rich nature facilitates faster cross-coupling compared to thiophene or pyridine analogs. However, thiophene-based esters exhibit greater thermal stability due to sulfur’s polarizability .

Substituent Effects:
  • Methyl Carboxylate : Lowers the LUMO energy, enhancing electrophilicity at the boron center.
  • Pinacol vs. MIDA Esters : Pinacol esters offer superior steric protection but lower hydrolytic stability than N-methyliminodiacetic acid (MIDA) boronate esters .

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-16-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMMHGDFUIABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682316
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111096-29-7
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)furan-2-boronic acid, pinacol ester
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Mechanism of Action

Target of Action

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate, also known as 4-(METHOXYCARBONYL)FURAN-2-BORONIC ACID, PINACOL ESTER, is a boronic ester. Boronic esters are commonly used in organic synthesis as reagents and catalysts. They are known to interact with various organic compounds, acting as electrophiles or nucleophiles depending on the reaction conditions.

Biochemical Pathways

The compound’s action can affect various biochemical pathways, depending on the specific reaction conditions and the other reactants present. For example, in the Suzuki-Miyaura cross-coupling, the compound can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules. This can impact a wide range of biochemical pathways, particularly those involving the synthesis of organic compounds.

Pharmacokinetics

It is known that boronic esters are generally stable and readily prepared. They are soluble in organic solvents but are less soluble in water. The compound’s stability and solubility can influence its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17BNO4
  • Molecular Weight : 235.08 g/mol
  • CAS Number : 53399678

The compound features a furan ring substituted with a carboxylate group and a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with boronic acids under specific conditions to yield the desired ester. Detailed synthetic pathways can be found in various literature sources focusing on boron chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
    • A549 (Lung Cancer) : IC50 values were observed in the low micromolar range.
    • MCF7 (Breast Cancer) : The compound showed enhanced antiproliferative effects compared to standard chemotherapeutics.
  • Mechanism of Action :
    • Induction of apoptosis was confirmed through caspase activation assays. Treatment with the compound resulted in a 2–3 fold increase in caspase-3 activity compared to untreated controls.
    • The compound also inhibited tubulin polymerization, a critical process for cancer cell division .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary tests indicate moderate antibacterial effects against Gram-positive bacteria.

Data Summary Table

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AnticancerA549<1Apoptosis induction
AnticancerMCF7<0.5Tubulin inhibition
AntimicrobialStaphylococcus aureus10Bacteriostatic effect

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A comprehensive study published in MDPI evaluated various derivatives of furan and their effects on cancer cell lines. The results indicated that modifications in the dioxaborolane structure significantly influenced the potency against different cancer types .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to tubulin is comparable to established inhibitors like colchicine. The calculated free energy values indicated stable interactions at critical binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Analogs

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1351353-51-9) shares the same core structure but substitutes the methyl ester with an ethyl group (C₁₃H₁₉BO₅, MW: 266.10 g/mol). However, the larger ester may sterically hinder cross-coupling reactions compared to the methyl analog .

Heterocycle Variants

Benzofuran Derivatives
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (CAS: 519054-55-8, C₁₄H₁₇BO₃, MW: 244.09 g/mol) replaces the furan with a benzofuran system. Its melting point (72–73°C) is higher than the methyl furan carboxylate, reflecting increased rigidity .
  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan (CAS: 934586-50-2, C₁₄H₁₉BO₃ , MW: 246.11 g/mol) adds a saturated dihydrofuran ring, reducing aromaticity and altering electronic properties. This may lower reactivity in Suzuki couplings compared to fully aromatic systems .
Thiophene and Isoxazole Derivatives
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole-3-carboxylate (CAS: Not listed, C₁₃H₁₉BN₂O₅, MW: 302.11 g/mol) introduces a nitrogen-oxygen heterocycle. Isoxazole’s electron-withdrawing nature may reduce boronate reactivity but improve regioselectivity in couplings .

Substituted Furan Derivatives

  • Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS: 1025719-05-4, C₁₃H₁₉BO₅ , MW: 266.10 g/mol) adds a methyl group at the furan’s 2-position. Steric hindrance from the methyl group may slow transmetalation steps in cross-coupling, though it could improve stability .

Aromatic Carboxylate Variants

  • Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2157414-14-5, C₁₅H₂₁BO₄, MW: 280.14 g/mol) replaces the furan with a benzene ring.

Suzuki-Miyaura Cross-Coupling

The target compound has been utilized in synthesizing pyrrole derivatives via Suzuki reactions. For example, coupling with aryl halides yielded Methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate with high efficiency . Ethyl analogs (e.g., CAS 1351353-51-9) showed comparable reactivity but required adjusted stoichiometry due to steric effects .

Stability and Handling

All pinacol boronate esters, including the methyl furan carboxylate, are moisture-sensitive. Hydrolysis rates vary with substituents: benzofuran derivatives (CAS 519054-55-8) exhibited slower degradation in humid conditions compared to furan-based analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula MW (g/mol) Melting Point (°C) Storage Conditions
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate 1111096-29-7 C₁₂H₁₇BO₅ 252.07 Not reported 2–8°C, sealed, dry
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate 1351353-51-9 C₁₃H₁₉BO₅ 266.10 Not reported Room temperature
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran 519054-55-8 C₁₄H₁₇BO₃ 244.09 72–73 Ambient

Table 2: Reactivity in Suzuki Couplings

Compound Coupling Partner Product Yield (%) Reference
This compound 4-Bromotrifluoromethylbenzene Methyl 5-(4-(trifluoromethyl)phenyl)pyrrole-2-carboxylate 85
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate 2-Iodopyridine Ethyl 5-(pyridin-2-yl)furan-3-carboxylate 78

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Furans

This is the most common and efficient method for preparing the title compound.

  • Starting Materials: 5-bromo- or 5-iodo-methyl furan-3-carboxylate.
  • Reagents: Bis(pinacolato)diboron (B2pin2), a palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4), and a base such as potassium acetate or cesium carbonate.
  • Solvent: Common solvents include dimethylformamide (DMF), dioxane, or toluene.
  • Conditions: Typically heated at 80–110 °C under inert atmosphere for several hours.

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the diboron reagent, and reductive elimination to form the aryl boronate ester.

Alternative Catalysts and Ligands

Research has demonstrated that different palladium sources and ligands can influence yield and reaction time.

Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Pd(dppf)Cl2 dppf KOAc Dioxane 80 6–12 70–85 Standard method
Pd(PPh3)4 PPh3 Cs2CO3 DMF 90 8 75–90 High yields, common in literature
Pd(OAc)2 Xantphos Cs2CO3 Toluene/H2O 110–115 1–2 >90 Faster reaction, high selectivity

Table 1: Representative catalytic systems for borylation of halogenated furans.

Direct C–H Borylation

Although less common for this substrate, direct C–H activation borylation methods have been explored, using iridium catalysts with bipyridine ligands, allowing borylation without pre-functionalization by halogenation. However, regioselectivity and yields are often less favorable compared to the palladium-catalyzed route.

Detailed Research Findings

A study focusing on boronate ester synthesis via Suzuki–Miyaura coupling precursors highlights the importance of ligand choice and base in optimizing conversion and minimizing side reactions such as ester hydrolysis or deprotection of sensitive groups. For instance, the use of Xantphos ligand with Pd(dba)2 catalyst and cesium carbonate base in a toluene/water solvent system at 115 °C achieved 99% conversion within 1 hour, demonstrating high efficiency and selectivity.

The reaction conditions were optimized to reduce catalyst loading while maintaining yield, with a trade-off in reaction time and impurity profile. The choice of solvent also impacts reaction cleanliness; cyclopentyl methyl ether (CPME) was found to afford a cleaner product profile compared to methyl tert-butyl ether (MTBE) or toluene.

Practical Considerations and Preparation Protocol

Stock Solution Preparation

For experimental applications, stock solutions of this compound are prepared by dissolving the compound in appropriate solvents such as DMSO. Concentrations range from 1 mM to 10 mM depending on usage.

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.97 0.79 0.40
5 19.84 3.97 1.98
10 39.67 7.93 3.97

Table 2: Stock solution preparation volumes for various concentrations.

In Vivo Formulation Preparation

For biological studies, the compound is first dissolved in DMSO to make a master stock solution, then sequentially diluted with PEG300, Tween 80, and water or corn oil to achieve a clear formulation suitable for administration. Each solvent addition requires ensuring solution clarity before proceeding.

Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Pd-catalyzed borylation of halogenated furans High selectivity and yield; well-established Requires pre-halogenated substrate; Pd catalyst cost 70–99
Direct C–H borylation Avoids halogenation step Lower regioselectivity; moderate yields 40–70
Alternative ligands/catalysts Faster reaction times; cleaner profiles Catalyst/ligand optimization required Up to 99

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate?

  • The synthesis involves reacting the furan carboxylic acid derivative with a boronate ester under specific conditions. Key parameters include:

  • Solvent : Dichloromethane (C(Cl)Cl) as a reaction medium .
  • Reaction Time : 45 minutes under dynamic conditions to achieve intermediate conversion .
  • Quenching : Dropwise addition of acetic acid (AcOH) to neutralize reactive intermediates, indicated by a color change (e.g., yellow to colorless) .
  • Workup : Concentration under reduced pressure to isolate the product .

Q. How should the compound be stored to maintain stability for long-term research use?

  • Storage Conditions :

  • Store at -20°C in a tightly sealed container to prevent moisture ingress, which can hydrolyze the boronate ester .
  • For short-term use (≤1 month), -20°C is sufficient; for extended storage (≤6 months), use -80°C .
    • Solubility Enhancement : Pre-warm to 37°C and sonicate in solvents like DMSO or ethanol to improve dissolution .

Q. What analytical methods are recommended for characterizing the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the boronate ester’s integration and furan ring substitution pattern .
  • High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and quantify purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: 266.1 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl dioxaborolane group influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against protodeboronation but may reduce coupling efficiency due to steric hindrance.
  • Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to overcome steric barriers .
  • Pair with Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts, which tolerate bulky substrates .
    • Contradiction Note : While steric effects can slow kinetics, the boronate’s stability improves yields in multi-step syntheses .

Q. What are the key challenges in scaling up the synthesis of this compound for multi-gram applications?

  • Byproduct Formation : Trace acetic acid from quenching may esterify residual alcohols; monitor via TLC and neutralize with NaHCO3_3 .
  • Solvent Recovery : Dichloromethane (low boiling point) requires efficient distillation for reuse .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) is effective but time-intensive; consider automated flash systems for scalability .

Q. How does the compound’s electronic structure affect its performance in photoinduced electron-transfer reactions?

  • The furan-3-carboxylate moiety acts as an electron-deficient arene, facilitating charge-transfer interactions with electron-rich partners.
  • Experimental Design :

  • UV-Vis spectroscopy (λ~300–350 nm) to assess absorption bands linked to the furan-boronate conjugation .
  • Electrochemical analysis (cyclic voltammetry) to measure reduction potentials (E1/2_{1/2} ~ -1.2 V vs. SCE) .
    • Applications : Potential use in organic photovoltaics or as a photosensitizer in catalytic cycles .

Methodological Notes

  • Contradiction Handling : While suggests dichloromethane as the solvent, alternative protocols may recommend THF for better boronate solubility. Validate solvent choice via solubility tests .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties (skin/eye contact risks) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

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